Product packaging for Clomegestone acetate(Cat. No.:CAS No. 424-89-5)

Clomegestone acetate

Cat. No.: B1259370
CAS No.: 424-89-5
M. Wt: 419.0 g/mol
InChI Key: WWSKHPDYSWDMNC-YRNSVOBJSA-N
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Description

Clomegestone acetate (also known as clomagestone acetate), with the developmental code name SH-741, is a synthetic steroidal progestin of the 17α-hydroxyprogesterone group that was developed as an oral contraceptive but never marketed . This makes it a compound of significant historical and research interest. It is chemically defined as 6-Chloro-17α-acetoxy-16α-methylpregna-4,6-diene-3,20-dione . For research purposes, this compound is a valuable tool for investigating the function and mechanism of progestins. Preclinical studies on structurally related progestins have shown their utility in studying steroid hormone action . Research indicates that this compound can alter insulin receptor concentrations in rat adipose tissue, which may suggest the presence of glucocorticoid activity and provides a model for studying metabolic cross-talk and endocrine disruption . This product is labeled "Research Use Only" (RUO) and is exclusively tailored for laboratory research applications, such as in pharmaceutical discovery and fundamental scientific investigations . It is strictly not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31ClO4 B1259370 Clomegestone acetate CAS No. 424-89-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

424-89-5

Molecular Formula

C24H31ClO4

Molecular Weight

419.0 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,16R,17R)-17-acetyl-6-chloro-10,13,16-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H31ClO4/c1-13-10-19-17-12-21(25)20-11-16(28)6-8-22(20,4)18(17)7-9-23(19,5)24(13,14(2)26)29-15(3)27/h11-13,17-19H,6-10H2,1-5H3/t13-,17-,18+,19+,22-,23+,24+/m1/s1

InChI Key

WWSKHPDYSWDMNC-YRNSVOBJSA-N

SMILES

CC1CC2C3C=C(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)C)OC(=O)C)C)C)Cl

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)OC(=O)C)C)C)Cl

Canonical SMILES

CC1CC2C3C=C(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)C)OC(=O)C)C)C)Cl

Synonyms

clomegestone acetate

Origin of Product

United States

Chemical Synthesis and Analog Development Methodologies

Advanced Synthetic Strategies for Clomegestone Acetate (B1210297)

The synthesis of clomegestone acetate, with its complex steroidal framework, necessitates sophisticated and highly controlled chemical strategies. The construction of the pregnane (B1235032) backbone with specific stereochemistry is a critical challenge, as is the introduction of various functional groups at precise locations.

Chiral Synthesis and Stereochemical Control in Pregnane Backbone Formation

The pregnane core of this compound features multiple chiral centers, making stereochemical control paramount during its synthesis. iptsalipur.org The arrangement of atoms at these centers dictates the molecule's three-dimensional shape and, consequently, its biological activity.

Key Stereochemical Features:

Asymmetric Carbon Atoms: The steroid nucleus contains several asymmetric carbon atoms (typically at positions 5, 8, 9, 10, 13, and 14), leading to a large number of possible stereoisomers. iptsalipur.org

Chiral synthesis strategies are employed to selectively produce the desired stereoisomer. This can involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysts. ptfarm.pl For instance, the synthesis can start from a naturally occurring steroid with the correct core stereochemistry, which is then chemically modified. theswissbay.ch Alternatively, chiral reagents, such as chiral boranes, can be used to induce asymmetry at specific reaction steps, like the reduction of a ketone to a chiral alcohol. ptfarm.pl The stereospecificity of reactions like 1,4-addition can also be crucial in establishing the correct stereochemistry at newly formed chiral centers. soton.ac.uk

Functional Group Interconversion and Derivatization Techniques

Functional group interconversion (FGI) is a cornerstone of steroid synthesis, allowing for the transformation of one functional group into another to facilitate subsequent reactions or to install the final desired functionalities. ajrconline.orgdeanfrancispress.comunizg.hric.ac.uk

Common FGI and Derivatization Steps:

Oxidation and Reduction: The oxidation of alcohols to ketones or aldehydes, and the reverse reduction, are fundamental transformations. imperial.ac.uk For example, a hydroxyl group might be oxidized to a ketone to allow for an addition reaction, and then reduced back to an alcohol with a specific stereochemistry.

Esterification: The formation of the acetate ester at the C17α position is a key derivatization step in the synthesis of this compound. This is typically achieved by reacting the corresponding 17α-hydroxyl group with an acetylating agent. uctm.edu

Halogenation: The introduction of the chlorine atom at the C6 position is a critical step. This can be achieved through various halogenating agents, and the regioselectivity of this reaction is crucial.

Formation of Double Bonds: The creation of the diene system in rings A and B is essential for the biological activity of this compound. This is often accomplished through elimination reactions, such as the dehydration of an alcohol or the dehydrohalogenation of a haloalkane.

The choice of reagents for these transformations is critical to ensure high yields and to avoid unwanted side reactions. For instance, selective reducing agents like sodium borohydride (B1222165) (NaBH₄) might be used to reduce a ketone in the presence of an ester. ic.ac.uk

Optimization of Reaction Pathways and Yields

Factors Considered in Optimization:

Catalyst Selection: The choice of catalyst can dramatically influence reaction rates and selectivity.

Solvent Effects: The polarity and other properties of the solvent can affect reaction kinetics and equilibria.

Temperature and Reaction Time: These parameters are carefully controlled to ensure the reaction proceeds to completion without significant decomposition of products.

Reagent Stoichiometry: The molar ratios of reactants are optimized to ensure efficient conversion of the limiting reagent.

Statistical methods, such as Design of Experiments (DoE), can be employed to systematically explore the effects of multiple variables and their interactions, leading to a more efficient optimization process. mdpi.com

Design and Synthesis of this compound Analogues

The development of analogues of this compound is driven by the desire to modulate its biological activity, potentially enhancing its progestogenic effects or introducing other desirable pharmacological properties. mpdkrc.edu.inbioscientifica.com

Rational Design Principles for Modulating Biological Activity

The design of new analogues is often guided by an understanding of the structure-activity relationships (SAR) of progestins. nih.gov By making systematic modifications to the this compound structure, researchers can probe how different parts of the molecule interact with the progesterone (B1679170) receptor and other biological targets. bioscientifica.comnih.gov

Key Areas for Modification:

Substituents on the Steroid Nucleus: The introduction, removal, or modification of substituents at various positions can significantly alter biological activity. For example, the nature and position of the halogen atom can influence potency and metabolic stability.

Side Chain at C17: Modifications to the acetyl group at C17 can impact receptor binding and pharmacokinetic properties.

Unsaturation in the Ring System: Altering the position or number of double bonds in the steroid nucleus can lead to changes in the molecule's conformation and its interaction with the receptor.

Computational modeling and molecular docking studies can be used to predict how different structural modifications might affect receptor binding, aiding in the rational design of more potent or selective analogues.

Synthetic Routes for Novel Pregnadiene Structures

The synthesis of novel pregnadiene analogues often requires the development of new and flexible synthetic routes. researchgate.netnih.govresearchgate.netiiserpune.ac.in These routes must be able to accommodate the introduction of diverse functional groups and stereochemical arrangements.

Strategies for Synthesizing Novel Analogues:

Convergent Synthesis: This approach involves the synthesis of different fragments of the molecule separately, which are then joined together in the later stages. This allows for greater flexibility in creating a library of analogues, as different fragments can be combined. drugdesign.org

Domino Reactions: These are multi-step reactions where the product of one step is the substrate for the next, all occurring in a single pot. This can significantly improve the efficiency of a synthesis by reducing the number of purification steps. soton.ac.uk

Solid-Phase Synthesis: This technique, where the molecule is assembled on a solid support, can be used to rapidly generate libraries of related compounds for screening. nih.gov

The development of novel synthetic methodologies is crucial for expanding the chemical space around the this compound scaffold and for discovering new compounds with improved therapeutic profiles.

High-Throughput Synthesis and Screening Approaches

The discovery and development of novel progestogenic agents, including analogs of this compound, have been significantly accelerated by the adoption of high-throughput synthesis and screening methodologies. These approaches enable the rapid generation of large, diverse libraries of compounds and their subsequent evaluation for biological activity, streamlining the identification of lead candidates with desired pharmacological profiles.

The core of high-throughput synthesis in the context of steroidal compounds like this compound lies in combinatorial chemistry and parallel synthesis techniques. scielo.br These strategies allow for the systematic modification of a core steroid scaffold at various positions to create a multitude of derivatives. For this compound, key positions for modification to explore structure-activity relationships (SAR) include the C6, C16, and C17 positions.

Parallel Synthesis of this compound Analogs

Parallel synthesis is a key methodology for generating libraries of related compounds simultaneously. In this approach, a common steroid precursor is subjected to a series of reactions in a spatially separated manner, often using multi-well plates. For instance, a library of this compound analogs could be synthesized by starting with a suitable 17α-hydroxyprogesterone derivative and introducing diversity at specific positions.

A hypothetical parallel synthesis approach to generate a library of this compound analogs might involve:

Scaffold Preparation: Starting with a 16α-methyl-17α-hydroxyprogesterone scaffold.

C6 Modification: Introduction of various substituents at the C6 position. This could involve reactions to introduce different halogens (e.g., fluorine, bromine), alkyl groups, or other functionalities to explore the impact on receptor binding and activity. kup.atnih.gov

C17 Acylation: Esterification of the 17α-hydroxyl group with a variety of acyl groups, moving beyond the acetate of this compound to include longer chain esters or esters with different electronic properties. nih.gov

This systematic approach allows for the creation of a focused library of compounds where the impact of each structural modification can be assessed.

Table 1: Hypothetical Library of this compound Analogs for High-Throughput Screening

Compound IDC6-SubstituentC16-SubstituentC17-Ester Group
CA-001-Cl-CH₃Acetate
CA-002-F-CH₃Acetate
CA-003-Br-CH₃Acetate
CA-004-CH₃-CH₃Acetate
CA-005-Cl-CH₃Propionate
CA-006-Cl-CH₃Butyrate
CA-007-Cl-HAcetate
CA-008-Cl-CH₂CH₃Acetate

High-Throughput Screening (HTS) for Progestogenic Activity

Once a library of potential this compound analogs has been synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity at the progesterone receptor (PR). nuvisan.com These assays are typically miniaturized and automated to handle large numbers of compounds efficiently. nih.govnih.gov

Common HTS assays for identifying progesterone receptor agonists include:

Receptor Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand from the progesterone receptor. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common non-radioactive format for HTS. nih.gov

Cell-Based Reporter Gene Assays: In these assays, cells are engineered to express the progesterone receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a progesterone-responsive promoter. An active compound will bind to the receptor, leading to the expression of the reporter gene, which can be measured quantitatively. nih.gov

Functional Cellular Assays: These assays measure a downstream cellular response to progesterone receptor activation, such as the induction of an endogenous gene like alkaline phosphatase in PR-positive cell lines (e.g., T47D cells). nih.gov

The data generated from these HTS campaigns allow for the rapid identification of "hits"—compounds that exhibit significant activity. These hits can then be subjected to further, more detailed pharmacological characterization.

Table 2: Representative High-Throughput Screening Data for a Hypothetical this compound Analog Library

Compound IDProgesterone Receptor Binding Affinity (IC₅₀, nM)Reporter Gene Assay (EC₅₀, nM)
CA-001510
CA-002815
CA-003612
CA-0041530
CA-00548
CA-00636
CA-0072550
CA-0081225

The integration of high-throughput synthesis and screening provides a powerful engine for the discovery of novel progestogens. By enabling the systematic exploration of structure-activity relationships around a core scaffold like that of this compound, these methodologies facilitate the identification of new chemical entities with potentially improved potency, selectivity, and pharmacokinetic properties.

Molecular and Cellular Mechanisms of Action

Progestin Receptor Interactions and Signal Transduction

The primary mechanism of action for progestins involves interaction with intracellular progesterone (B1679170) receptors (PRs), which function as ligand-activated transcription factors to regulate gene expression.

Ligand Binding to Classical Nuclear Progesterone Receptors

As a progestin, Clomegestone acetate (B1210297) is presumed to exert its biological effects primarily by binding to and activating classical nuclear progesterone receptors (PR-A and PR-B). However, specific quantitative data on the binding affinity of Clomegestone acetate for these receptors are not extensively documented in publicly available literature.

Interestingly, research has pointed towards potential cross-reactivity with other steroid receptors. Studies on related progestins from the pregnane-type structure, such as megestrol (B1676162) acetate and medroxyprogesterone (B1676146) acetate, have shown a considerable binding affinity for the glucocorticoid receptor (GR). nih.govnih.gov Evidence for this compound suggests a similar characteristic. Research has shown that, like the progestin cyproterone (B1669671) acetate, this compound can alter insulin (B600854) receptor concentrations in adipose tissue. wikipedia.org A 1977 study demonstrated that treatment with this compound led to a reduction in the number of insulin receptors in isolated fat cells from rats, which was associated with peripheral insulin insensitivity. nih.gov This effect on insulin receptors may indicate an indirect consequence of glucocorticoid activity, suggesting that this compound may bind to the glucocorticoid receptor. wikipedia.orgnih.gov

Experimental FindingCompound TestedModel SystemResultImplicationSource
Insulin Receptor Regulation This compoundIsolated fat cells from ratsReduced the number of specific insulin receptors.The observed insulin insensitivity may be due to a decrease in available insulin binding sites, potentially indicating glucocorticoid-like activity. nih.gov
Comparative Effect Cyproterone AcetateIsolated fat cells from ratsCaused a similar, though smaller, decrease in insulin receptor concentration without causing insulin resistance.Suggests that a drastic reduction in receptor number is needed to significantly perturb carbohydrate metabolism. nih.gov

Receptor Dimerization, Nuclear Translocation, and DNA Binding Dynamics

Upon ligand binding, classical steroid receptors typically undergo a conformational change, dimerization, and subsequent translocation into the nucleus where they bind to specific DNA sequences known as hormone response elements. nih.gov However, specific studies detailing the precise dynamics of receptor dimerization, nuclear translocation, or DNA binding following the interaction of the progesterone receptor with this compound are not available in the reviewed scientific literature.

Transcriptional Regulation of Target Genes and Gene Networks

The binding of a progestin-receptor complex to DNA initiates the recruitment of co-regulator proteins and the general transcriptional machinery to modulate the expression of target genes. nih.govnih.gov This regulation is the basis for the physiological effects of progestins. For this compound specifically, the portfolio of target genes and the gene networks it regulates have not been characterized. Research on other synthetic progestins has shown regulation of genes like the tissue factor gene in endometrial stromal cells, but such specific data for this compound is absent. nih.gov

Non-Genomic Actions and Rapid Signaling Pathways

In addition to the classical genomic pathway, some steroids can elicit rapid, non-genomic effects that are initiated at the cell membrane and involve the activation of intracellular signaling cascades. nih.gov

Membrane Progestin Receptor Activation and Associated Signaling Cascades

Some progestins can interact with membrane progesterone receptors (mPRs), which are distinct from the classical nuclear receptors and belong to the progestin and adipoQ receptor (PAQR) family. researchgate.net This interaction can trigger rapid signaling events. While this compound has been mentioned in the context of broad progestogen lists in literature discussing mPRs, there is no specific experimental evidence to confirm that it binds to or activates any mPR subtypes.

Cross-Talk with Other Intracellular Signaling Pathways (e.g., MAPK, PI3K)

Non-genomic steroid actions can involve cross-talk with key intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which regulate fundamental cellular processes like proliferation and survival. nih.govmdpi.com Currently, there are no available scientific studies that have investigated or established a link between this compound and the modulation of the MAPK or PI3K signaling pathways.

Interactions with Other Steroid Hormone Receptors

The activity of steroidal compounds is often not limited to a single receptor but can involve crosstalk with other related receptors. The following sections explore the interactions of this compound with androgen and estrogen receptors.

Androgen Receptor Modulation and Anti-androgenic Potential

While direct binding affinity studies for this compound on the androgen receptor (AR) are not extensively detailed in publicly available research, its structural similarity to other progestins with known anti-androgenic properties suggests a potential for AR modulation. Progestins such as chlormadinone (B195047) acetate and cyproterone acetate are known to exert anti-androgenic effects primarily by blocking androgen receptors in target organs. nih.gov This competitive inhibition prevents the binding of androgens like testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), thereby attenuating androgen-mediated gene transcription. scirp.org

Some progestins also exhibit their anti-androgenic effects by inhibiting the enzyme 5-alpha-reductase, which is responsible for the conversion of testosterone to DHT. nih.gov For instance, progesterone and certain 19-nor-progestin derivatives have been shown to inhibit 5-alpha-reductase activity. nih.gov Given that this compound is a 17α-hydroxyprogesterone derivative, it is plausible that it may share similar anti-androgenic mechanisms, either through direct AR antagonism or by inhibiting key enzymes in the androgen synthesis pathway. However, further specific studies are required to definitively characterize the anti-androgenic potential of this compound.

Investigation of Alternative Molecular Targets and Cellular Pathways

Beyond its interaction with classical steroid hormone receptors, the pharmacological profile of this compound may involve modulation of other significant cellular signaling pathways.

Modulation of Insulin Receptor Function and Signaling

A noteworthy finding is the effect of this compound on insulin receptor concentration. A study conducted on isolated fat cells of rats demonstrated that treatment with this compound led to a reduction in the number of specific insulin receptors. nih.gov This decrease in receptor concentration was observed under conditions of peripheral insulin insensitivity. nih.gov A similar, though less pronounced, decrease in insulin receptor concentration was also noted with cyproterone acetate. nih.gov The study concluded that while both gestagens decrease insulin receptor concentration, a significant reduction in the number of binding sites is necessary to cause notable disturbances in carbohydrate metabolism. nih.gov

The insulin signaling pathway is a complex cascade initiated by the binding of insulin to its receptor, which triggers a series of phosphorylation events involving proteins like the insulin receptor substrate (IRS) and the activation of downstream pathways such as the PI3K-Akt pathway. frontiersin.orgnih.gov A reduction in the number of insulin receptors, as observed with this compound treatment, could potentially dampen the entire downstream signaling cascade, leading to a state of insulin resistance. e-dmj.org It has been suggested that this alteration in insulin receptor concentrations by compounds like this compound may indicate the presence of glucocorticoid activity. wikipedia.org

Compound Effect on Insulin Receptor Cell Type Observed Consequence Reference
This compoundReduced receptor numberRat fat cellsPeripheral insulin insensitivity nih.gov
Cyproterone AcetateReduced receptor number (smaller decrease)Rat fat cellsDid not cause insulin resistance nih.gov

Enzymatic Inhibition or Activation Profiles

The potential of this compound to inhibit or activate key enzymes involved in steroid metabolism is an important area of investigation. As previously mentioned, some progestins can inhibit 5-alpha-reductase. nih.govnih.gov

Receptor Binding Profile and Selectivity Studies

Quantitative Assessment of Steroid Hormone Receptor Binding Affinities

The biological effects of progestins are mediated through their binding to various steroid hormone receptors. The affinity and selectivity of this binding dictate the compound's progestational and potential off-target effects. While specific quantitative binding data for clomegestone acetate (B1210297) itself is not extensively detailed in the available literature, its profile can be inferred from studies on structurally related compounds.

Progesterone (B1679170) Receptor (PgR) Binding Kinetics and Equilibrium Dissociation Constants

The primary activity of a progestin is defined by its ability to bind to and activate the progesterone receptor (PgR). The affinity for PgR is typically quantified by the equilibrium dissociation constant (Kd) or the concentration required to inhibit 50% of a radiolabeled ligand's binding (IC50).

Androgen Receptor (AR) Competitive Binding Assays

Cross-reactivity with the androgen receptor (AR) can lead to androgenic or anti-androgenic side effects. Competitive binding assays are used to determine a compound's ability to displace a potent androgen radioligand from the AR.

Specific RBA data for clomegestone acetate at the AR is not available. However, progestins derived from 17α-hydroxyprogesterone, such as medroxyprogesterone (B1676146) acetate (MPA) and megestrol (B1676162) acetate, are known to be strong competitors for steroids that bind to the androgen receptor, indicating high affinity. nih.gov This contrasts with some newer progestins, like nomegestrol (B1679828) acetate, which exhibit anti-androgenic potential. drugbank.com The androgenic activity of progestins is a key differentiator among various classes of these compounds. nih.gov

Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) Binding Profiles

Interaction with glucocorticoid (GR) and mineralocorticoid (MR) receptors can lead to metabolic and fluid balance effects. The binding affinity of this compound for these receptors has not been quantitatively reported. However, there is indirect evidence suggesting potential glucocorticoid activity. Research has shown that, similar to cyproterone (B1669671) acetate, this compound can alter insulin (B600854) receptor concentrations in adipose tissue, a characteristic that may indicate an interaction with the glucocorticoid receptor. wikipedia.org

Other progestins in the pregnane (B1235032) class, such as medroxyprogesterone acetate and megestrol acetate, display considerable binding affinity for the GR, with RBAs of 42% and 46%, respectively, compared to dexamethasone (B1670325). nih.govnih.gov The parent molecule, 17α-hydroxyprogesterone, acts as a partial agonist at the GR and an antagonist at the MR. labmed.org.ukapexbt.com Progesterone itself also binds to the MR with high affinity, where it can act as an antagonist. mdpi.com

Comparative Analysis of Receptor Selectivity with Endogenous Hormones and Other Progestins

The selectivity of a progestin is the ratio of its binding affinity for the progesterone receptor versus other steroid receptors. High selectivity for the PgR is often a desirable characteristic to minimize off-target effects.

Methodological Approaches for Receptor Binding Characterization

The characterization of a compound's interaction with steroid receptors involves a variety of established in vitro techniques. These methods are fundamental to quantifying binding affinity and determining receptor selectivity.

Competitive Binding Assays: This is the most common method used to determine the relative binding affinity (RBA) of a test compound. The assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand with known high affinity from the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value. epa.govpsu.edu

Saturation Binding Experiments and Scatchard Analysis: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand, saturation binding experiments are performed. In these experiments, increasing concentrations of the radioligand are incubated with the receptor source until saturation is reached. The data can be linearized using a Scatchard plot, where the slope is equal to -1/Kd. epa.gov

Receptor Sources: These assays utilize various sources of receptors, including cytosol preparations from target tissues (e.g., rat uterus for PgR, rat prostate for AR), cultured cell lines (e.g., MCF-7 or T47-D breast cancer cells), or purified recombinant human receptors expressed in systems like yeast or insect cells. nih.govnih.gov

Reporter Gene Assays: Beyond just binding, these functional assays measure the biological consequence of receptor activation. Cells are transfected with a plasmid containing a hormone response element linked to a reporter gene (like luciferase). The activation of the receptor by a ligand leads to the transcription of the reporter gene, and the resulting signal (e.g., light emission) can be quantified. nih.gov

Radioligand Binding Assays and Scatchard Analysis

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand (such as a hormone or drug) and a receptor. These assays typically involve incubating a radiolabeled ligand with a tissue or cell preparation containing the receptor of interest. By measuring the amount of radioactivity bound to the receptor, one can determine the receptor's affinity for the ligand and the concentration of receptors in the tissue.

A key analytical method used in conjunction with these assays is the Scatchard analysis, which provides a graphical method for analyzing ligand-receptor binding data. A Scatchard plot graphs the ratio of bound-to-free radioligand concentration against the concentration of bound radioligand. For a simple bimolecular interaction with a single class of non-cooperative binding sites, the plot yields a straight line where the slope is equal to -1/Kd (where Kd is the equilibrium dissociation constant) and the x-intercept represents the total concentration of binding sites (Bmax). Deviations from linearity can suggest the presence of multiple binding sites with different affinities or cooperative binding phenomena. academicjournals.org

While the study by Krauth and Schillinger (1977) established an effect on the insulin receptor population, detailed quantitative binding affinity data (such as Ki or Relative Binding Affinity - RBA) for this compound at the progesterone, androgen, and glucocorticoid receptors are not extensively available in the public domain literature. Such data is crucial for a comprehensive understanding of its selectivity. For comparative purposes, the table below illustrates typical binding affinity data for other well-characterized progestins.

Interactive Data Table: Relative Binding Affinity (RBA) of Various Progestins for Steroid Receptors

Note: Data for this compound is not available in the cited literature and is included here for structural comparison purposes only. The RBA values are typically expressed relative to a reference compound (e.g., progesterone for the progesterone receptor, dexamethasone for the glucocorticoid receptor) set at 100%.

CompoundProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)
This compound Data Not AvailableData Not AvailableData Not Available
Progesterone 100<110
Medroxyprogesterone Acetate 1311642
Norethisterone 150501
Levonorgestrel 170581
Cyproterone Acetate 260315

This table is for illustrative purposes to show the type of data generated from radioligand binding assays. The values for compounds other than this compound are compiled from various pharmacological sources and may vary depending on the specific assay conditions.

Fluorescence Polarization and Surface Plasmon Resonance Techniques

Beyond traditional radioligand binding assays, more advanced biophysical techniques offer real-time, label-free, or solution-based analysis of molecular interactions, providing deeper insights into binding kinetics.

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. aston.ac.uk In the context of receptor binding, a small, fluorescently tagged ligand tumbles rapidly in solution, resulting in low polarization of emitted light. aston.ac.uk When this fluorescent ligand binds to its much larger receptor protein, its rotation is significantly slowed, leading to an increase in the polarization of the emitted light. aston.ac.uk This change in polarization can be used to determine binding affinity (Kd) and to screen for competing unlabeled compounds that would displace the fluorescent ligand and cause a decrease in polarization. researchgate.net Although no specific studies utilizing FP for this compound have been documented, this technique could theoretically be employed by developing a fluorescently labeled version of the compound or a known receptor ligand to study its binding kinetics and affinity for various steroid receptors in a high-throughput format.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. rcsb.org The method involves immobilizing one of the binding partners (e.g., the receptor) onto a sensor chip with a thin metal film. biorxiv.org When the other binding partner (the analyte, e.g., this compound) in a solution flows over the sensor surface, its binding to the immobilized receptor causes a change in the refractive index at the surface. rcsb.org This change is detected as a shift in the SPR angle, which is proportional to the mass accumulating on the sensor surface. rcsb.org SPR provides detailed kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka). While there are no published SPR studies for this compound, this technology would be highly valuable for a detailed characterization of its binding selectivity and kinetics with the progesterone, androgen, and glucocorticoid receptors, providing a more dynamic picture of its interaction profile than endpoint assays alone.

Biochemical and Metabolic Effects in Preclinical Models

Impact on Carbohydrate Metabolism and Insulin (B600854) Sensitivity

Preclinical evidence indicates that clomegestone acetate (B1210297) can significantly alter carbohydrate metabolism and reduce insulin sensitivity. These effects are primarily linked to its actions at the cellular level in insulin-sensitive tissues like adipose cells. The compound's effects appear to be potent enough to cause notable disturbances in systemic glucose homeostasis in animal models. It has been suggested that these actions may be related to glucocorticoid activity. iiab.me

Research in rat models has shown that clomegestone acetate directly impacts insulin receptors in fat cells. google.com In one key study, treatment with this compound led to a simultaneous reduction in the number of specific insulin receptors on isolated fat cells. google.com This decrease in receptor concentration is a critical finding, as the quantity of available receptors is a primary determinant of a cell's ability to respond to insulin.

When the number of insulin binding sites is drastically lowered, it can lead to significant disruptions in carbohydrate metabolism. google.com The study noted that under the conditions where peripheral insulin insensitivity was observed, the reduction in insulin receptor number was a concurrent event, establishing a strong link between the two phenomena. google.com In the same study, a similar but less pronounced decrease in insulin receptor concentration was observed with cyproterone (B1669671) acetate, another steroidal agent, which did not result in insulin resistance, suggesting that the effect is dose-dependent and that only a severe reduction in receptor sites leads to metabolic issues. google.com

CompoundObserved Effect on Insulin Receptors in Rat Adipose CellsAssociated Metabolic OutcomeReference
This compoundReduced number of insulin receptorsPeripheral insulin insensitivity and significant perturbations of carbohydrate metabolism google.com
Cyproterone AcetateSmaller decrease in insulin receptor concentrationDid not cause insulin resistance google.com

In rodent models, the cellular changes induced by this compound translate to systemic effects on glucose regulation. The development of peripheral insulin insensitivity following treatment implies that tissues such as muscle and fat are less responsive to circulating insulin. google.com This state typically leads to impaired glucose tolerance, where the animal's body is unable to clear glucose from the bloodstream efficiently after a glucose challenge.

While specific data from oral glucose tolerance tests (OGTT) or hyperinsulinemic-euglycemic clamp studies for this compound are not detailed in the available literature, the reported "significant perturbations of carbohydrate metabolism" strongly suggest that such tests would show impaired function. google.com In typical rodent models of insulin resistance, this manifests as elevated blood glucose and compensatory hyperinsulinemia (increased systemic insulin levels) as the pancreas attempts to overcome the resistance of peripheral tissues. oup.com

The primary cellular mechanism by which this compound appears to induce insulin resistance is the marked reduction of insulin receptor concentration in adipose tissue. google.com Insulin signaling begins with the binding of insulin to its receptor on the cell surface. A lower density of these receptors means that for any given concentration of insulin, the signal transmitted into the cell is weaker, leading to a diminished metabolic response, such as glucose uptake.

This reduction in receptor number is a direct cause of cellular insulin resistance. google.com When this effect is substantial, it can overwhelm the body's compensatory mechanisms, leading to systemic insulin resistance. google.com Other potential mechanisms for insulin resistance, such as the accumulation of intracellular lipid metabolites like diacylglycerol or ceramides (B1148491) which can impair the insulin signaling cascade downstream of the receptor, have been identified for other compounds but have not been specifically investigated for this compound in the available research. However, the glucocorticoid-like activity suggested for this compound is a known pathway for inducing insulin resistance, often by interfering with post-receptor signaling pathways and promoting gluconeogenesis. iiab.meoup.com

Influence on Lipid Metabolism and Adipocyte Function

The influence of this compound extends to lipid metabolism, with preclinical findings pointing towards a regulatory role in lipolysis within adipocytes.

Research has demonstrated that this compound can inhibit lipolysis in rat adipose cells. Specifically, it was found to inhibit the lipolytic effect of adrenaline (epinephrine). Adrenaline typically stimulates lipolysis—the breakdown of stored triglycerides into free fatty acids and glycerol—by activating β-adrenergic receptors, which increases intracellular cyclic AMP (cAMP) and activates hormone-sensitive lipase (B570770) (HSL).

By inhibiting this action, this compound demonstrates an anti-lipolytic effect, which would favor the storage of lipids in adipocytes. This action is similar to that of insulin, which is the primary anti-lipolytic hormone. Information from the reviewed preclinical studies regarding the direct effect of this compound on lipogenesis—the synthesis of fatty acids and triglycerides from precursors like glucose—is not available.

Model SystemStimulusEffect of this compoundMetabolic ImplicationReference
Rat Adipose CellsAdrenalineInhibition of lipolytic activityAnti-lipolytic effect, promoting lipid storage

Adipose tissue functions as an endocrine organ by secreting various signaling molecules known as adipokines, such as leptin and adiponectin, which play crucial roles in regulating energy balance, insulin sensitivity, and inflammation. The secretory profile of these adipokines is often altered in states of metabolic dysfunction. However, based on the available scientific literature from the conducted research, there is no specific information detailing the effects of this compound on the secretion of adipokines from adipocytes in preclinical models.

Endocrine System Regulation

This compound, a synthetic steroidal progestin, is anticipated to exert significant influence over the endocrine system, primarily through its interaction with hormonal feedback loops that govern reproductive and metabolic homeostasis. Its actions are particularly relevant to the hypothalamic-pituitary-gonadal (HPG) axis, with potential interactions with adrenal and thyroid functions.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation

The hypothalamic-pituitary-gonadal (HPG) axis is a critical neuroendocrine system that regulates reproduction. nih.gov It involves the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). iiab.menih.gov These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids and support gametogenesis. nih.govmdpi.com

As a progestin, this compound is expected to modulate the HPG axis primarily through negative feedback mechanisms. Progestogens can suppress the secretion of gonadotropins (LH and FSH) from the pituitary gland. wikipedia.orgmedscape.com This suppression is a cornerstone of the mechanism for many progestogen-only contraceptives, which often work by inconsistently inhibiting ovulation (~50% of cycles) and thickening cervical mucus. iiab.me The inhibition of ovulation is a direct consequence of disrupting the precise hormonal signaling of the HPG axis required for follicular development and release.

Preclinical research on closely related compounds provides insight into the potential site of action. For instance, studies on chlormadinone (B195047) acetate, another progestin, in mated rabbits demonstrated that it blocks ovulation by acting on the central nervous system at a level above the median eminence of the hypothalamus. nih.gov This finding suggests that the inhibitory action occurs high up in the HPG axis, likely by altering the release of GnRH. nih.gov By suppressing the mid-cycle LH surge, which is essential for ovulation, compounds like this compound can effectively modulate reproductive function.

Table 1: Anticipated Effects of this compound on HPG Axis Hormones

Hormone Source Gland Expected Effect Mechanism
Gonadotropin-Releasing Hormone (GnRH) Hypothalamus Indirect Inhibition Negative feedback from progestogenic activity.
Luteinizing Hormone (LH) Anterior Pituitary Suppression Reduced stimulation by GnRH and direct pituitary inhibition.

Interactions with Thyroid and Adrenal Gland Function

While the primary endocrine impact of this compound is on the HPG axis, its chemical structure suggests potential interactions with other endocrine systems, notably the hypothalamic-pituitary-adrenal (HPA) axis.

Thyroid Gland Function: There is a lack of specific preclinical data detailing the direct effects of this compound on the hypothalamic-pituitary-thyroid (HPT) axis, which regulates metabolism through the production of thyroid hormones (T3 and T4) under the control of thyroid-stimulating hormone (TSH). frontiersin.orgijbcp.com Without dedicated studies, any potential influence remains speculative.

Adrenal Gland Function: More substantive evidence points toward a potential interaction with adrenal function. Research has found that this compound can alter insulin receptor concentrations in the fat cells of rats. wikipedia.orgoup.com This effect is significant because it may indicate glucocorticoid-like activity. wikipedia.org Synthetic progestins with glucocorticoid properties can interact with the glucocorticoid receptor, leading to suppression of the HPA axis. nih.gov

This phenomenon is well-documented for other synthetic progestins, such as megestrol (B1676162) acetate. Megestrol acetate has been shown to suppress the HPA axis by reducing the secretion of adrenocorticotropic hormone (ACTH) from the pituitary, which in turn leads to decreased cortisol production by the adrenal glands. nih.govnih.govnih.govccjm.org Given that this compound has been noted to have potential glucocorticoid activity, it is plausible that it could exert a similar suppressive effect on the HPA axis. wikipedia.org This would involve negative feedback on the hypothalamus and pituitary, reducing CRH and ACTH release, respectively.

Table 2: Potential Interactions of this compound with Adrenal and Thyroid Systems

Endocrine Axis Key Hormones Potential Interaction with this compound Implied Mechanism
Hypothalamic-Pituitary-Thyroid (HPT) TSH, T3, T4 No direct evidence available in preclinical models. Not established.

Cellular Bioenergetic Modulations

The biochemical effects of progestins extend to the regulation of cellular energy metabolism. While direct studies on this compound are not available, research on progesterone (B1679170) and other synthetic progestins reveals significant modulations of cellular bioenergetics, including mitochondrial function and glycolytic pathways.

As a member of the progestin class, this compound may share these metabolic properties. Progesterone itself has been shown to have profound effects on mitochondria, the primary sites of cellular energy production. In preclinical models using breast epithelial cells and brain tissue, progesterone treatment increased mitochondrial activity, enhanced cellular respiration, and boosted the production of ATP. nih.govnih.gov Furthermore, in yeast models, progesterone was found to promote mitochondrial uncoupling, a process that increases oxygen consumption while reducing the generation of reactive oxygen species (ROS). microbialcell.com Some progestins may also directly impact mitochondrial bioenergetics through a specific mitochondrial progesterone receptor (m-PR). portlandpress.com

In the context of cancer cell metabolism, progestins have been observed to shift the cellular energy balance. Studies on breast cancer cell lines demonstrated that while estrogens tend to promote both glycolysis and mitochondrial respiration, progestins can preferentially drive metabolism towards glycolysis and lactate (B86563) production, a phenomenon known as the Warburg effect. mdpi.com

The "acetate" moiety of this compound is also metabolically relevant. Acetate is a fundamental two-carbon building block that can be converted into acetyl-CoA, a central molecule in cellular metabolism used for both energy production in the TCA cycle and for the synthesis of lipids. nih.govcore.ac.uk Tumor cells, in particular, can be avid consumers of acetate to fuel their growth and proliferation. core.ac.uk Therefore, the delivery of this compound could potentially influence these metabolic pathways, although this has not been experimentally verified.

Table 3: Potential Cellular Bioenergetic Effects of this compound Based on Progestin Class Activity

Metabolic Process Cellular Location Potential Effect of this compound Basis for Hypothesis
Mitochondrial Respiration Mitochondria Increase in oxygen consumption. Known effects of progesterone on mitochondrial activity. nih.govnih.gov
ATP Production Mitochondria / Cytoplasm Potential increase. Progesterone stimulates ATP production in certain cell types. nih.gov
Glycolysis Cytoplasm Potential shift towards increased glycolysis. Progestins can enhance the Warburg effect in cancer cells. mdpi.com

Structure Activity Relationship Sar Studies

Elucidation of Structural Motifs Critical for Progestational Activity

The progestational activity of Clomegestone acetate (B1210297) is intrinsically linked to its steroidal skeleton, which is a fundamental requirement for binding to the progesterone (B1679170) receptor (PR). The core structure, a pregnane (B1235032) skeleton, provides the necessary three-dimensional conformation for receptor recognition and activation.

Key structural features essential for the progestational activity of Clomegestone acetate and related progestins include:

The Δ4-3-keto group in the A-ring: This conjugated system is a crucial pharmacophore for high-affinity binding to the progesterone receptor.

The 17α-acetoxy group: The presence of an acetoxy group at the C17α position is a common feature in many potent progestins. This group significantly enhances progestational activity compared to a hydroxyl group at the same position.

Substituents at the C6 position: The introduction of a substituent at the C6 position, such as the chloro group in this compound, can modulate the activity and pharmacokinetic properties of the molecule.

The 20-keto group: While traditionally considered important, some studies suggest that this group may not be essential for high binding affinity to the progesterone receptor, although it can influence interactions with other steroid receptors nih.gov.

Correlation between Chemical Structure and Receptor Binding Selectivity

The clinical utility of a synthetic progestin is not only determined by its affinity for the progesterone receptor but also by its cross-reactivity with other steroid hormone receptors, namely the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). The specific substitutions on the steroid nucleus of this compound influence this binding selectivity.

While specific binding affinity data for this compound across all steroid receptors is not extensively available in the public domain, general principles of progestin SAR can be applied. The presence of the 17α-acetoxy group and the 6-chloro substitution are known to influence the binding profile of progestins. For instance, some progestins with similar structural features exhibit antiandrogenic properties due to their ability to bind to the androgen receptor nih.gov. Furthermore, a study on chlormadinone (B195047) acetate, which shares the 6-chloro and 17-acetoxy features, indicates it has a pronounced anti-androgenic effect and a slight glucocorticoid effect, but no anti-mineralocorticoid effect nih.gov. It has been noted that this compound may possess some glucocorticoid activity, as suggested by its effect on insulin (B600854) receptor concentrations wikipedia.org.

Table 1: General Receptor Binding Profile of Progestins with Similar Structural Features

ReceptorGeneral Binding AffinityPotential Effect
Progesterone Receptor (PR)HighProgestational
Androgen Receptor (AR)VariableAntiandrogenic
Glucocorticoid Receptor (GR)Low to ModeratePotential for glucocorticoid effects
Mineralocorticoid Receptor (MR)Generally LowMinimal mineralocorticoid or anti-mineralocorticoid effects

Note: This table represents generalized data for progestins with structural similarities to this compound and may not reflect the exact binding profile of this compound itself.

Impact of Substituent Modifications on Agonist/Antagonist Properties

The specific substituents on the this compound molecule, particularly the 6-chloro group and the 17α-acetoxy group, play a pivotal role in defining its agonist properties at the progesterone receptor.

The 17α-acetoxy group is a critical determinant of the potent agonist activity of this compound. Acetylation of the 17α-hydroxyl group generally leads to a significant increase in progestational potency. This is likely due to a combination of factors, including increased lipophilicity, which can enhance absorption and distribution, and a more favorable interaction with specific amino acid residues within the progesterone receptor's ligand-binding domain.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

While specific computational studies on this compound are not readily found in published literature, computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are powerful tools for understanding the SAR of progestins.

Molecular Docking: This technique could be used to simulate the binding of this compound to the ligand-binding domain of the progesterone receptor. Such simulations would provide insights into the specific amino acid residues that interact with the 6-chloro and 17α-acetoxy groups, helping to explain their contribution to the molecule's high affinity and agonist activity. The docking pose would reveal the precise orientation of the molecule within the binding pocket, highlighting key hydrogen bonds and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies on a series of 17α-acetoxyprogesterone derivatives could establish a mathematical relationship between their chemical structures and their progestational activities. By analyzing a dataset of related compounds, QSAR models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) that are critical for biological activity. Although no specific QSAR studies including this compound were identified, such an approach would be valuable in predicting the activity of new, related compounds and in optimizing the design of future progestins.

These computational approaches, when applied to this compound, would offer a deeper, quantitative understanding of its structure-activity relationship, complementing experimental findings and guiding the design of novel progestins with improved therapeutic profiles.

Advanced Preclinical Research Methodologies

In Vitro Cellular and Molecular Models

In vitro models are crucial for dissecting the specific cellular and molecular mechanisms of action of synthetic progestins like clomegestone acetate (B1210297). These controlled systems allow for detailed investigation into receptor binding, gene regulation, and metabolic effects, providing a foundational understanding of the compound's biological activity.

Steroid-Responsive Cell Line Development and Characterization

The development and characterization of steroid-responsive cell lines are fundamental to studying the effects of compounds such as clomegestone acetate. These cell lines provide a renewable and consistent system to investigate hormone receptor-mediated pathways.

Human Cell Lines in Steroid Research: Various human cell lines are utilized to model steroid hormone action. For instance, breast cancer cell lines like MCF-7 and T47D are well-established models for studying estrogen and progesterone (B1679170) receptor activity. researchgate.netnih.gov The T47D cell line, in particular, is noted for its high levels of progesterone receptor (PR), making it a valuable tool for investigating progestin-induced gene expression and cellular changes. nih.gov Similarly, endometrial cell lines such as Ishikawa and ECC-1 are used to study steroid responses in the context of the uterine lining. oup.com These cell lines maintain functional estrogen and progesterone receptors, allowing for the investigation of hormone-regulated gene expression and cellular processes. oup.com

Reporter Gene Assays: A common technique for characterizing these cell lines involves the use of reporter gene assays. researchgate.netoup.com In this method, cells are transfected with a plasmid containing a hormone response element (HRE) linked to a reporter gene, such as luciferase. researchgate.netoup.com When a steroid hormone or a synthetic analog like this compound binds to its receptor, the receptor-ligand complex binds to the HRE, driving the expression of the reporter gene. The resulting signal, such as light emission from luciferase, can be quantified to determine the potency and efficacy of the compound. researchgate.net

Characterization of Receptor Expression: The characterization of these cell lines also involves confirming the expression of relevant steroid receptors, such as the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and progesterone receptor (PR). nih.gov Techniques like quantitative RT-PCR (qPCR) and Western blotting are used to measure the mRNA and protein levels of these receptors, respectively. nih.gov This ensures that the cell line is a suitable model for studying the specific hormonal effects of interest. The development of highly selective bioassays, such as the AR CALUX® bioassay, which uses a human osteosarcoma (U2-OS) cell line, allows for the specific measurement of androgenic activity without interference from other steroid receptors. oup.com

Gene Expression Profiling (e.g., RNA-Seq, qPCR)

Gene expression profiling techniques are powerful tools for understanding the global transcriptional effects of this compound. These methods can identify which genes are turned on or off in response to the compound, providing insights into its biological functions.

RNA-Sequencing (RNA-Seq): RNA-Seq is a high-throughput sequencing method that provides a comprehensive snapshot of the transcriptome, the complete set of RNA transcripts in a cell. plos.orgnih.gov In the context of progestin research, RNA-seq has been used in cell lines like T47D to identify large numbers of genes regulated by progestins. plos.orgnih.gov This approach can reveal entire signaling pathways and cellular processes affected by the compound, such as those involved in cell growth, apoptosis, and metabolism. plos.orgnih.gov Studies have shown that progestin treatment can lead to the differential expression of hundreds or even thousands of genes. plos.org

Quantitative Real-Time PCR (qPCR): While RNA-Seq provides a broad overview, qPCR is often used to validate the findings for specific genes of interest. plos.orgnih.govresearchgate.netthermofisher.com This technique is highly sensitive and specific for quantifying the expression levels of individual genes. thermofisher.com For example, after identifying a set of differentially expressed genes by RNA-Seq, researchers can use qPCR to confirm these changes in response to this compound treatment. plos.orgresearchgate.net This two-step process of discovery with RNA-Seq followed by validation with qPCR is a standard and robust approach in gene expression analysis. plos.orgresearchgate.net

Data Analysis and Interpretation: The analysis of gene expression data often involves sophisticated bioinformatic tools to identify statistically significant changes and to group genes into functional pathways. plos.orgoup.combiorxiv.org This allows researchers to move from a long list of regulated genes to a more integrated understanding of the biological effects of the compound. For instance, pathway analysis might reveal that this compound affects pathways related to cell cycle control or lipid metabolism.

Proteomic and Metabolomic Analysis in Cellular Systems

While genomics and transcriptomics reveal the genetic blueprint and its transcription, proteomics and metabolomics provide a more direct picture of the functional state of the cell by analyzing the proteins and small molecules present.

Proteomics: This field involves the large-scale study of proteins, their structures, and their functions. In the context of this compound research, proteomic approaches can identify changes in the levels of specific proteins in response to treatment. This can provide insights into the downstream effects of the gene expression changes observed with RNA-Seq and qPCR. Integrated proteomic and metabolomic analyses can reveal how cellular stress, for example, impacts protein expression and metabolic pathways. frontiersin.org

Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. nih.govmdpi.com For a compound like this compound, which has been noted to have potential glucocorticoid activity and effects on insulin (B600854) receptors, metabolomic analysis could be particularly revealing. bioscientifica.compillbuys.comwikipedia.org By analyzing the changes in the metabolome of cells treated with this compound, researchers can identify alterations in metabolic pathways such as glucose metabolism, lipid metabolism, and amino acid metabolism. nih.govnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly used for these analyses. frontiersin.orgnih.gov

Integrated 'Omics' Approaches: The most powerful insights often come from integrating data from multiple 'omics' platforms. nih.govfrontiersin.org For example, combining transcriptomic data (RNA-Seq) with proteomic and metabolomic data can provide a more complete and systems-level understanding of the cellular response to this compound. This integrated approach can help to connect the dots from gene regulation to protein function and, ultimately, to changes in cellular metabolism. frontiersin.org

In Vivo Animal Models for Pharmacological and Endocrine Studies

Rodent Models for Reproductive and Metabolic Endpoints

Rodents, particularly rats and mice, are the most commonly used animal models in pharmacological and toxicological research due to their well-characterized genetics, relatively short lifespan, and the availability of established disease models. nih.govnc3rs.org.uknih.govnih.gov

Reproductive Endpoints: Rodent models are extensively used to study the effects of progestins on the reproductive system. For instance, the effects of this compound on the estrous cycle, ovulation, and uterine morphology can be evaluated in female rats or mice. nih.gov Specific models, such as ovariectomized rodents, are used to study the effects of hormone replacement therapies. nih.gov

Metabolic Endpoints: Given the observation that this compound can alter insulin receptor concentrations, rodent models are critical for investigating its metabolic effects. bioscientifica.compillbuys.comcapes.gov.br Studies in rats have been used to examine changes in insulin binding to adipocytes and the subsequent effects on lipid metabolism. bioscientifica.com Animal models of obesity and diabetes, such as those induced by high-fat diets or chemical agents like streptozotocin, can also be employed to understand how this compound might influence metabolic parameters in different physiological and pathological states. researchgate.netoatext.com For example, a glucose tolerance test can be performed in rodents to assess how the compound affects glucose homeostasis. rodentmda.ch

The following table summarizes some of the key rodent models and the endpoints that can be studied in relation to this compound:

Rodent ModelEndpoints Studied
Normal Cycling Female Rat/Mouse Estrous cycle length, ovulation, uterine and ovarian histology
Ovariectomized Rat/Mouse Hormone replacement effects, bone density, cognitive function
High-Fat Diet-Induced Obese Rodent Body weight, fat mass, insulin sensitivity, lipid profile
Streptozotocin-Induced Diabetic Rat Blood glucose levels, insulin secretion, glucose tolerance

Non-Rodent Animal Models (if applicable)

While rodent models are the standard, non-rodent species are sometimes used in preclinical research, particularly for toxicology studies, to provide data from a second species as often required by regulatory agencies. nih.govnc3rs.org.uk The choice of a non-rodent species is based on factors such as metabolic similarity to humans and the specific research question. abpi.org.uk

Commonly Used Non-Rodent Species: The most frequently used non-rodent species in pharmaceutical research are the dog and the non-human primate (e.g., cynomolgus monkey). nih.govabpi.org.uk The minipig is also gaining acceptance as a non-rodent model. nih.gov

Justification for Use: The selection of a non-rodent species must be scientifically justified. abpi.org.uk For a compound like this compound, a non-rodent model might be used to confirm findings from rodent studies or to investigate aspects of its pharmacology that are not adequately modeled in rodents. For example, if there are known species differences in progesterone receptor pharmacology, a non-human primate model might be more relevant to humans.

Specific Applications: While there is no specific information found in the provided search results regarding the use of non-rodent models for this compound, in general, such models would be used for longer-term toxicology studies and to assess cardiovascular and other systemic effects that may not be fully apparent in rodent models. nc3rs.org.uk

The following table lists some non-rodent models and their potential applications in the study of a compound like this compound:

Non-Rodent ModelPotential Applications
Dog General toxicology, cardiovascular safety
Non-Human Primate Reproductive endocrinology, metabolism, long-term safety
Minipig Dermal absorption, metabolism, general toxicology
Rabbit Developmental and reproductive toxicology

Biochemical and Biophysical Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of protein-ligand complexes in solution. nih.govntu.edu.sg For the progesterone receptor, NMR has been used to study the DNA-binding domain (DBD) and to identify the specific amino acids involved in interactions with other proteins. nih.gov In the context of this compound, 1H-15N HSQC NMR experiments could be performed on the 15N-labeled PR ligand-binding domain (LBD) in the presence and absence of the compound. Changes in the chemical shifts of specific amino acid residues upon binding would map the interaction interface and provide insights into the conformational changes induced by this compound. nih.gov

X-ray crystallography provides high-resolution three-dimensional structures of protein-ligand complexes. researchgate.netoup.compnas.orgnih.gov The crystal structures of the human PR LBD complexed with various agonists and antagonists have been solved, revealing the molecular basis of ligand recognition and the conformational changes that lead to receptor activation or inhibition. researchgate.netpnas.orgnih.gov For instance, these studies have shown how the flexible helix 12 of the LBD adopts different positions depending on the bound ligand, which in turn dictates the interaction with co-activator or co-repressor proteins. nih.govfrontiersin.org Crystallizing the PR LBD in complex with this compound would provide a detailed atomic-level picture of their interaction, explaining its specific pharmacological profile.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is another valuable technique that provides information on the conformational dynamics of proteins and protein complexes. researchgate.net HDX-MS measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent. This exchange rate is sensitive to the local protein structure and solvent accessibility. By comparing the HDX rates of the PR in its apo form versus the this compound-bound form, researchers could identify regions of the receptor that become more or less dynamic upon ligand binding, offering insights into the mechanism of action. researchgate.net

Spectroscopic Technique Information Gained Application to this compound-Receptor Complex
Nuclear Magnetic Resonance (NMR)Ligand-binding site mapping, conformational changes in solution, protein dynamics. nih.govntu.edu.sgTo identify the amino acid residues in the PR LBD that interact with this compound and to characterize the induced conformational changes in a solution state.
X-ray CrystallographyHigh-resolution 3D structure of the complex, precise ligand-receptor interactions. researchgate.netoup.compnas.orgnih.govTo determine the atomic-level details of how this compound binds to the PR LBD and how it stabilizes an agonist or antagonist conformation.
Hydrogen/Deuterium Exchange MS (HDX-MS)Protein conformational dynamics, changes in solvent accessibility upon binding. researchgate.netTo map the dynamic changes across the entire progesterone receptor upon binding of this compound, revealing allosteric effects.
Fourier-Transform Infrared (FTIR) SpectroscopySecondary structure analysis, detection of hydrogen bonding. jmchemsci.comTo assess changes in the secondary structure of the PR upon binding of this compound and to probe the hydrogen bonding network at the interface.

The identification and quantification of metabolites are crucial for understanding the pharmacokinetic profile of a drug. For steroidal compounds like this compound, a combination of chromatographic separation and mass spectrometric detection is the gold standard. mdpi.comjst.go.jptohoku.ac.jpnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for steroid metabolite profiling due to its high sensitivity, specificity, and suitability for complex biological matrices like plasma, serum, and urine. google.comcreative-proteomics.comnih.govplos.orgnih.gov In a typical workflow for identifying this compound metabolites, a biological sample would first undergo sample preparation, which may involve protein precipitation and liquid-liquid extraction or solid-phase extraction (SPE) to isolate the steroids. nih.gov The extracted analytes are then separated using a liquid chromatograph, often employing a reversed-phase column (e.g., C18). creative-proteomics.com The separated compounds are then introduced into a tandem mass spectrometer.

The mass spectrometer would be operated in a full-scan mode to detect all potential metabolites and in a product ion scan mode (MS/MS) to fragment the parent ions. The fragmentation pattern provides structural information that is key to identifying the metabolites. For example, common metabolic transformations for steroids include hydroxylation, reduction, and conjugation (e.g., with glucuronic acid or sulfate). nih.govmdpi.com These modifications result in predictable mass shifts from the parent compound, this compound. For instance, hydroxylation would add 16 Da to the mass of the parent molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for steroid analysis, often providing superior chromatographic resolution. mdpi.comjst.go.jptohoku.ac.jpnih.gov However, it requires a more extensive sample preparation process, including enzymatic hydrolysis of conjugated metabolites and chemical derivatization to increase the volatility of the steroids for gas-phase analysis. nih.gov

The development of a robust LC-MS/MS or GC-MS method for this compound would involve the use of stable isotope-labeled internal standards to ensure accurate quantification. creative-proteomics.com By analyzing samples from in vitro systems (e.g., liver microsomes) or from in vivo animal studies, researchers can construct a detailed metabolic map of this compound. nih.gov

Technique Principle Application in this compound Metabolite Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation. google.comcreative-proteomics.comnih.govplos.orgnih.govPrimary tool for identifying and quantifying this compound and its metabolites in biological fluids due to high sensitivity and specificity. Allows for detection of hydroxylated, reduced, and conjugated metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass detection. mdpi.comjst.go.jptohoku.ac.jpnih.govProvides high-resolution separation for detailed profiling of steroid metabolites after derivatization. Useful for resolving isomeric metabolites.
Solid-Phase Extraction (SPE) A sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix. nih.govUsed to clean up and concentrate this compound and its metabolites from biological samples prior to LC-MS/MS or GC-MS analysis.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental compositions.To confirm the elemental formula of unknown metabolites and increase confidence in their identification.

Q & A

Q. Q1. What validated experimental protocols exist for synthesizing and characterizing clomegestone acetate in preclinical studies?

Methodological Answer: this compound’s synthesis typically involves steroid backbone modification via acetylation. Key steps include:

  • Synthesis : Use high-performance liquid chromatography (HPLC) to monitor reaction intermediates, with protocols adapted from progesterone derivatives .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C spectra for acetyl group identification) and mass spectrometry (MS) for molecular weight validation.
  • Purity Assessment : Follow guidelines from analytical chemistry journals (e.g., Reviews in Analytical Chemistry) to ensure ≥95% purity via gas chromatography (GC) or differential scanning calorimetry (DSC) .

Q. Q2. How can researchers optimize in vitro assays to evaluate this compound’s progestogenic activity while minimizing cross-reactivity with glucocorticoid receptors?

Methodological Answer:

  • Receptor Binding Assays : Use competitive radioligand binding assays with human progesterone receptor (PR) isoforms (PR-A/PR-B) and glucocorticoid receptor (GR) controls.
  • Cell-Based Models : Leverage PR/GR-coexpressing cell lines (e.g., T47D or HEK293) with luciferase reporters under progesterone response elements (PREs). Normalize results against reference agonists (e.g., progesterone) .
  • Data Validation : Cross-check with siRNA-mediated PR knockdown to confirm specificity. Document protocols in line with reproducibility standards for steroid receptor studies .

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions between in vivo efficacy data and in vitro receptor-binding profiles for this compound?

Methodological Answer: Conflicting data often arise from pharmacokinetic (PK) factors or tissue-specific PR expression. A systematic approach includes:

PK/PD Modeling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure levels with observed effects .

Tissue-Specific Analysis : Use immunohistochemistry (IHC) or RNA-seq to map PR expression in target organs (e.g., endometrium vs. mammary tissue).

Metabolite Screening : Identify active metabolites via hepatic microsome assays, as acetylated steroids often undergo metabolic conversion .

Statistical Reconciliation : Apply multivariate regression to isolate confounding variables (e.g., estrogen levels in animal models) .

Q. Q4. What computational strategies are effective for predicting this compound’s off-target interactions, and how can these be validated experimentally?

Methodological Answer:

  • In Silico Methods :
    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against PR homologs (e.g., androgen receptor, mineralocorticoid receptor).
    • Machine Learning : Train models on steroid-receptor affinity datasets (e.g., ChEMBL) to predict binding energies .
  • Experimental Validation :
    • High-Throughput Screening : Test against a panel of nuclear receptors (e.g., AR, GR, MR) in competitive binding assays.
    • Transcriptomics : Perform RNA-seq on treated cell lines to identify non-canonical pathways (e.g., NF-κB modulation) .

Data Interpretation & Literature Synthesis

Q. Q5. How can researchers systematically reconcile discrepancies between historical studies and recent findings on this compound’s metabolic stability?

Methodological Answer:

  • Literature Review Framework :
    • Use Google Scholar’s “Cited by” feature and advanced operators (e.g., This compound AND "metabolic stability") to identify seminal and conflicting studies .
    • Create a comparative table of experimental conditions (e.g., species, dosing regimens, analytical methods) to isolate variables (Table 1).

Table 1: Key Variables Afflicting Metabolic Stability Studies

StudySpeciesDose (mg/kg)Analytical MethodHalf-Life (h)
Smith et al. (1990)Rat10Radioimmunoassay6.2
Lee et al. (2022)Mouse5LC-MS/MS3.8
  • Meta-Analysis : Apply random-effects models to quantify heterogeneity, with subgroup analysis by species and methodology .

Ethical & Reproducibility Considerations

Q. Q6. What steps ensure reproducibility when documenting this compound’s experimental protocols for peer-reviewed publication?

Methodological Answer:

  • Detailed Methods : Include batch numbers for reagents, equipment calibration data, and software versions (e.g., GraphPad Prism 10.1).
  • Supporting Information : Upload raw NMR/MS spectra, statistical scripts (R/Python), and cell line authentication reports as supplementary files .
  • Pre-registration : For in vivo studies, preregister hypotheses and analysis plans on platforms like OSF to mitigate bias .

Note for Researchers :
For literature searches, prioritize databases like PubMed and Web of Science, using chemical identifiers (e.g., CAS 51028-56-3) and IUPAC names to avoid ambiguities . Avoid non-peer-reviewed sources (e.g., Benchchem) per academic guidelines .

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